methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Lipophilicity Lead-likeness Medicinal Chemistry

Researchers pursuing pyrrolo[3,2-c]pyridine-based kinase inhibitors often encounter synthetic dead-ends when substituting regioisomeric esters-the wrong positional isomer compromises cross-coupling outcomes and SAR integrity. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS 1244949-71-0) resolves this with: • 4-Cl handle for Suzuki-Miyaura & Buchwald-Hartwig cross-coupling • 6-methyl ester for selective hydrolysis & amide library synthesis • Lead-like properties (MW 210.62, XLogP 2.1) for favorable permeability. Validated in MPS1 & FMS kinase inhibitor programs. Supplied with full QC documentation.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.617
CAS No. 1244949-71-0
Cat. No. B594839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
CAS1244949-71-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.617
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C=CNC2=C1)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3
InChIKeyFWVGFHICGCRVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate (CAS 1244949-71-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) class [1]. It features a chlorine atom at the 4-position and a methyl ester at the 6-position on the fused bicyclic core. The compound is supplied as a versatile small-molecule scaffold for medicinal chemistry with a molecular weight of 210.62 g·mol⁻¹, calculated XLogP3-AA of 2.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These properties place it within favorable lead-like chemical space, yet its substitution pattern differentiates it from regioisomeric and des-chloro analogs in terms of both reactivity and physicochemical behavior.

4-chloro substituent as cross-coupling handle for Pd-catalyzed diversification
6-methyl ester enables selective hydrolysis and amide bond formation
Lead-like physicochemical profile (moderate lipophilicity, low molecular weight)

Why Regioisomeric or Des-Chloro Pyrrolo[3,2-c]pyridine Analogs Cannot Substitute Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate in Lead-Optimization Workflows


The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in kinase inhibitor design, but minor alterations in substitution pattern can dramatically alter synthetic tractability, physicochemical properties, and biological target engagement [1]. The 4-chloro substituent serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not accessible on the des-chloro analog. Simultaneously, the 6-methyl ester permits selective hydrolysis to the carboxylic acid for amide bond formation, whereas the 2- and 3-carboxylate regioisomers place the reactive center at electronically and sterically distinct positions on the ring system. These positional differences directly impact the regio-chemical outcome of library synthesis and the pharmacophoric presentation of elaborated ligands to biological targets [2]. Consequently, generic substitution of one pyrrolo[3,2-c]pyridine ester for another without rigorous validation risks synthetic failure and loss of structure-activity relationship (SAR) integrity.

Des-chloro analog lacks the 4-halogen required for Suzuki / Buchwald-Hartwig coupling, limiting diversification.
2- or 3-carboxylate regioisomers position the ester at electronically distinct sites, altering SAR and coupling selectivity.
Removal of 4-chloro eliminates a critical vector for lead optimization; scaffold substitution may break structure-activity relationships.

Quantitative Differentiation of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate from Close Analogs: A Comparator-Based Evidence Assessment


Lipophilicity Modulation: XLogP3-AA Comparison vs. Des-Chloro Analog

Introduction of the 4-chloro substituent increases calculated lipophilicity by approximately 1.5 log units relative to the des-chloro analog, methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. This shift can improve membrane permeability while maintaining compliance with lead-like chemical space. [1]

Lipophilicity modulation
Context-dependent
Target XLogP3-AA = 2.1 Comparator ≈ 0.6 Δ ≈ +1.5 log units
May support permeability screening in CNS / lead profiling
Computed logP; experimental logD may vary
Lipophilicity Lead-likeness Medicinal Chemistry

Cross-Coupling Handle Availability: 4-Chloro Substituent Enables Pd-Catalyzed Diversification

The chlorine atom at position 4 permits Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a capability absent in the des-chloro analog (CAS 1352394-18-3) and regioisomerically distinct in the 2- and 3-carboxylate analogs where steric and electronic environments differ. The 6-carboxylate regioisomer positions the ester at the most electron-deficient site on the pyridine ring, enabling chemoselective hydrolysis in the presence of the 4-chloro substituent. [1]

Cross-coupling handle
Class-level
4-Cl present: competent Pd(0) oxidative addition Des-chloro: no halogen handle 2-carboxylate regioisomer: altered electronics
Enables late-stage diversification; regioisomer alters reactivity
Typical Suzuki conditions apply; reported on related 4-Cl-pyrrolopyridines
Cross-coupling C–C bond formation Library synthesis

Target Engagement Potential: PYCR1 Inhibitory Activity vs. In-Class Benchmark

In a biochemical assay, methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate inhibited human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC₅₀ of 161,000 nM (1.61 × 10⁵ nM). This modest potency provides a starting point for fragment-based or structure-guided optimization, particularly when compared to the reference inhibitor for this target class, where typical lead-like IC₅₀ values are in the low micromolar range. [1]

PYCR1 inhibition
Reported
IC₅₀ = 161,000 nM (161 µM)
Fragment-level target engagement; starting point for optimization
NADH oxidation assay; 30–100× less potent than optimized leads
PYCR1 Cancer metabolism Target engagement

Antimycobacterial Scaffold Potential: Class-Level Activity of 4-Chloro-pyrrolo[3,2-c]pyridine Core

The 4-chloro-1H-pyrrolo[3,2-c]pyridine core, the scaffold upon which methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is built, has demonstrated antimycobacterial activity, inhibiting the growth of Mycobacterium tuberculosis in vivo. Advanced Mannich base derivatives of this scaffold achieved MIC values below 0.78 µg/mL against Mtb H37Rv with selectivity indices exceeding 25 against HEK-293T cells. [1]

Antimycobacterial scaffold
Class-level
Elaborated Mannich base derivative: MIC < 0.78 µg/mL, SI > 25
Core scaffold activity precedent for anti-TB programs
Derivative data; 6-carboxylate methyl ester provides entry to decoration
Antimycobacterial Tuberculosis Scaffold repurposing

Evidence-Backed Application Scenarios for Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: MPS1/FMS Scaffold Elaboration

Leveraging the 4-chloro handle for Pd-catalyzed cross-coupling and the 6-ester for amide library generation, the compound serves as a privileged intermediate for synthesizing pyrrolo[3,2-c]pyridine-based kinase inhibitors. The scaffold is validated in published MPS1 and FMS kinase inhibitor programs, where the substitution pattern is critical for potency and selectivity. [1] [2].

Fragment-Based Drug Discovery Targeting PYCR1 in Cancer Metabolism

With a confirmed, albeit modest, IC₅₀ of 161 µM against human PYCR1, the compound provides a structurally characterized starting fragment for structure-guided optimization. The ester and chlorine functionalities allow systematic exploration of vectors toward improved potency. [1].

Antitubercular Agent Development via Scaffold Decoration

The 4-chloro-pyrrolo[3,2-c]pyridine core has demonstrated antimycobacterial activity in vivo. The 6-carboxylate methyl ester can be hydrolyzed to the carboxylic acid for conjugation or converted to amides and other derivatives, enabling the synthesis of focused libraries targeting drug-resistant M. tuberculosis. [1] [2].

Physicochemical Property-Driven Lead Library Design

With XLogP3-AA of 2.1, molecular weight of 210.62, and only one hydrogen bond donor, the compound resides within lead-like chemical space. Its lipophilicity advantage over the des-chloro analog enables the design of compound libraries with enhanced cell permeability while maintaining favorable developability profiles. [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-Cl cross-coupling handle; 6-ester for amide libraries
Pyrrolo[3,2-c]pyridine SAR and kinase selectivity
Fragment-based PYCR1 discovery
Structurally characterized fragment; ester/Cl vectors
Target engagement and fragment elaboration
Antitubercular agent design
4-Chloro-pyrrolo[3,2-c]pyridine core
Antimycobacterial derivative exploration
Lead-like library design
Moderate lipophilicity, low MW, single HBD
Permeability and developability profiling
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